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Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)quinoline

Cat. No.: B089422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
Hydroxyethyl)quinoline (also known as 2-quinolin-2-ylethanol), a quinoline derivative of

interest in medicinal chemistry and materials science. This document presents nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured

format, along with detailed experimental protocols to aid in the replication and interpretation of

these results.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-(2-Hydroxyethyl)quinoline.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nucleus

Chemical Shift (δ,

ppm)
Solvent

Spectrometer

Frequency

¹H NMR

Data not fully

available in a peak-list

format

Chloroform-d Varian A-60

¹³C NMR

Specific peak

assignments require

2D NMR

Chloroform-d Varian CFT-20
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Note: While the existence of ¹H and ¹³C NMR spectra is confirmed, detailed peak lists with

assignments and coupling constants are not publicly available. The data presented is based on

available information from spectral databases. For unambiguous assignments, 2D NMR

experiments such as COSY, HSQC, and HMBC are recommended.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Wavenumber (cm⁻¹) Technique

O-H stretch (alcohol) Broad, ~3400-3200
Attenuated Total Reflectance

(ATR)

C-H stretch (aromatic) ~3100-3000
Attenuated Total Reflectance

(ATR)

C-H stretch (aliphatic) ~2950-2850
Attenuated Total Reflectance

(ATR)

C=C and C=N stretch

(aromatic rings)
~1600-1450

Attenuated Total Reflectance

(ATR)

C-O stretch (primary alcohol) ~1050
Attenuated Total Reflectance

(ATR)

Note: The IR data presented are characteristic absorption regions for the functional groups

present in 2-(2-Hydroxyethyl)quinoline. Actual peak positions may vary slightly.

Table 3: Mass Spectrometry Data
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Adduct Calculated m/z

[M+H]⁺ 174.09134

[M+Na]⁺ 196.07328

[M-H]⁻ 172.07678

[M+NH₄]⁺ 191.11788

[M+K]⁺ 212.04722

[M+H-H₂O]⁺ 156.08132

[M]⁺ 173.08351

Data Source: Predicted values from PubChem.[1] The molecular formula is C₁₁H₁₁NO with a

monoisotopic mass of 173.08406 Da.[1]

Experimental Protocols
The following are representative protocols for the acquisition of spectroscopic data for 2-(2-
Hydroxyethyl)quinoline, compiled from standard laboratory practices for similar compounds.

NMR Spectroscopy
A sample of 2-(2-Hydroxyethyl)quinoline (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

dissolved in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. NMR

spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the

spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally

from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectra can be obtained using an FTIR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory. A small amount of the solid 2-(2-Hydroxyethyl)quinoline
sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000
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to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the

sample measurement.

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization

(ESI) source. A dilute solution of 2-(2-Hydroxyethyl)quinoline is prepared in a suitable solvent

such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium

acetate to promote ionization. The solution is infused into the ESI source. Data is collected in

both positive and negative ion modes over a mass range of m/z 50-500. High-resolution mass

spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental

composition.

Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-(2-Hydroxyethyl)quinoline.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Hydroxyethyl)quinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089422#spectroscopic-data-nmr-ir-mass-spec-of-2-
2-hydroxyethyl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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